2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine

Description

Molecular Architecture and Crystallographic Analysis

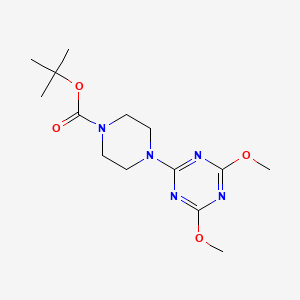

2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine features a planar 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 6 and a tert-butoxycarbonyl (Boc)-protected piperazinyl group at position 2. The triazine ring adopts a trigonal planar geometry, with sp² hybridization contributing to its aromatic stability. The Boc-piperazinyl moiety introduces steric bulk and electronic modulation through the carbonyl group, while the methoxy substituents provide electron-donating effects.

Crystallographic data for analogous triazine derivatives (e.g., 2,4-dimethoxy-6-(piperidin-1-yl)-1,3,5-triazine) reveal intermolecular hydrogen bonding and π-π stacking interactions. Though specific crystallographic data for this compound are unavailable, its structure likely mimics these patterns, with the Boc group participating in van der Waals interactions and the methoxy groups forming weak hydrogen bonds with adjacent molecules.

Spectroscopic Profiling (NMR, IR, MS)

1.2.1 NMR Analysis

- ¹H NMR :

- tert-Butyl protons (Boc group): Singlet at δ ~1.4 ppm (9H).

- Piperazine methylene protons: Broad singlet or multiplet around δ 3.2–3.5 ppm (8H).

- Triazine protons: Absent due to substitution at all three ring positions.

- Methoxy groups: Singlet at δ ~3.9–4.0 ppm (6H).

- Reference: Piperazine proton shifts align with data for N-Boc-piperazine derivatives.

- ¹³C NMR :

- Boc carbonyl: Peak at δ ~155 ppm.

- Methoxy carbons: δ ~55 ppm.

- Piperazine carbons: δ ~45–50 ppm (CH₂ groups).

- Triazine carbons: δ ~160–170 ppm (C=O and C-N bonds).

1.2.2 IR Spectroscopy

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of Boc group).

- Moderate peaks at ~1250–1300 cm⁻¹ (C-O stretch of methoxy groups).

- Aromatic C-N stretches in the triazine ring: ~1500–1600 cm⁻¹.

1.2.3 Mass Spectrometry

- ESI-MS : Molecular ion peak at m/z 325.36 [M+H]⁺.

- Fragmentation patterns: Loss of Boc group (m/z 144) and methoxy groups (m/z 31).

Table 1: Key Spectroscopic Data

| Technique | Observed Signals | Assignments |

|---|---|---|

| ¹H NMR | δ 1.4 (s, 9H) | Boc tert-butyl |

| δ 3.9 (s, 6H) | Methoxy groups | |

| ¹³C NMR | δ 155 | Boc carbonyl |

| IR | 1700 cm⁻¹ | C=O stretch |

| MS | m/z 325.36 | [M+H]⁺ |

Electronic Effects of Methoxy and Boc-Piperazinyl Substituents

The methoxy groups at positions 4 and 6 are electron-donating via resonance, activating the triazine ring toward nucleophilic substitution. This contrasts with the electron-withdrawing Boc-piperazinyl group at position 2, which deactivates the ring and directs reactivity to the remaining positions. The Boc group’s carbonyl also enhances the compound’s hydrophobicity, influencing solubility and reactivity in polar solvents.

Electronic Impact Summary :

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Methoxy | 4, 6 | Electron-donating | Activates ring for nucleophilic attack |

| Boc-piperazinyl | 2 | Electron-withdrawing | Deactivates ring, directs reactivity |

Solubility Behavior in Organic Solvents

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc and methoxy groups, which enhance dipole interactions. Limited solubility is observed in nonpolar solvents (e.g., hexane) due to the absence of hydrophobic alkyl chains.

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DCM | 25–30 | High solubility at RT |

| Ethyl Acetate | 15–20 | Moderate solubility |

| MeOH | 5–10 | Partial solubility |

| Hexane | <1 | Insoluble |

Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) of similar Boc-protected triazines indicates decomposition onset at ~150–200°C, primarily due to Boc group cleavage. Degradation pathways include:

- Boc Deprotection : Loss of tert-butyl group under acidic or high-temperature conditions, yielding 2-(piperazin-1-yl)-4,6-dimethoxy-1,3,5-triazine.

- Methoxy Group Demethylation : Unlikely under mild conditions but possible under strong acidic/oxidative environments.

- Triazine Ring Fragmentation : Rare unless subjected to extreme temperatures (>300°C).

Critical Stability Data :

| Condition | Outcome |

|---|---|

| 140°C (NMP solvent) | Stable for 2 hours |

| Acidic media (TFA) | Boc deprotection within minutes |

Properties

IUPAC Name |

tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O4/c1-14(2,3)23-13(20)19-8-6-18(7-9-19)10-15-11(21-4)17-12(16-10)22-5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJUUEQYWUUYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,3,5-Triazine Core

The core structure, 4,6-dimethoxy-1,3,5-triazine , is typically synthesized via chlorination and subsequent substitution reactions. A prominent method involves the chlorination of cyanuric chloride followed by methoxy substitution.

Preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine:

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted with methanol derivatives in the presence of a base, such as sodium methylate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atoms are replaced by methoxy groups selectively at positions 4 and 6, owing to their relative reactivity.

| Parameter | Details |

|---|---|

| Raw materials | Cyanuric chloride, sodium methylate |

| Solvent | DMF |

| Temperature | 5–10°C during initial chlorination, then room temperature for substitution |

| Molar ratio | Cyanuric chloride : sodium methylate = 1:2–2.5 |

- The process ensures high selectivity for dimethoxy substitution, minimizing monosubstituted by-products.

Functionalization with 4-(Boc-1-piperazinyl) Group

The key challenge is attaching the Boc-protected piperazine to the triazine core selectively at the nitrogen atom. This is achieved via nucleophilic substitution reactions, often employing the activated chlorinated triazine intermediate.

Preparation of 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine:

The activated intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine , is reacted with Boc-protected piperazine under controlled conditions.

The reaction is typically performed in a polar aprotic solvent such as dioxane or DMF, facilitating nucleophilic attack on the chlorinated triazine.

Catalysts like palladium complexes are generally unnecessary for this step; however, in some cases, phase transfer catalysts or bases such as sodium tert-butoxide are employed to enhance the nucleophilicity of the piperazine nitrogen.

| Parameter | Details |

|---|---|

| Nucleophile | Boc-protected piperazine (4-(Boc-1-piperazinyl)) |

| Solvent | Dioxane or DMF |

| Catalyst | Optional, e.g., palladium complexes in cross-coupling steps |

| Base | Sodium tert-butoxide or potassium carbonate |

| Temperature | 80–120°C, often under microwave irradiation for acceleration |

| Reaction Time | 6–24 hours depending on conditions |

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, with reported yields reaching up to 76% under optimized conditions.

Use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, has been explored for attaching similar amine derivatives, but direct nucleophilic substitution remains the most straightforward approach for this specific compound.

Purification and Characterization

Post-reaction, the crude product undergoes purification, typically via recrystallization from heptane or column chromatography. Distillation of solvents like heptane allows recovery and reuse, aligning with industrial sustainability practices.

| Purification Method | Conditions |

|---|---|

| Recrystallization | Heptane, reflux, cooling |

| Chromatography | Silica gel, gradient elution |

- The Boc group remains intact during the substitution, providing protection for the piperazine nitrogen, which can be removed in subsequent deprotection steps if necessary.

Data Table Summarizing Preparation Methods

| Step | Reagents | Solvent | Conditions | Yield | Key Notes |

|---|---|---|---|---|---|

| 1. Synthesis of triazine core | Cyanuric chloride, sodium methylate | DMF | 5–10°C, then room temp | High selectivity for dimethoxy | Selective substitution at positions 4 and 6 |

| 2. Nucleophilic substitution | Boc-piperazine | Dioxane/DMF | 80–120°C, microwave or conventional heating | Up to 76% | Microwave acceleration improves yield and reduces reaction time |

| 3. Purification | Heptane recrystallization | Heptane | Reflux, cooling | Purified product | Recyclable solvent |

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the triazine ring acts as an electrophile.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols .

Oxidizing Agents: Agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazinylamine derivative .

Scientific Research Applications

2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds .

Biology: The compound is employed in the modification of biomolecules for various biochemical assays.

Medicine: .

Industry: The compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine involves its ability to act as an electrophile in chemical reactions . The triazine ring is particularly reactive, allowing it to form stable bonds with nucleophiles. This reactivity is crucial for its role in amide bond formation and other substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine and related triazine derivatives:

Reactivity and Stability

- Nucleophilic Substitution : The chlorine atom in 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is highly reactive toward nucleophiles, enabling the synthesis of derivatives like Boc-piperazinyl and morpholinium salts . The Boc group in 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine reduces unwanted side reactions compared to unprotected amines .

- Stability : Quaternary ammonium salts derived from CDMT, such as 4-ethyl-morpholinium chloride, exhibit variable stability in aqueous solutions (4 decomposed in 48 hours, while 5 remained stable for >60 days) . The Boc group confers hydrolytic stability under neutral conditions but cleaves under acidic environments (e.g., trifluoroacetic acid) .

Key Research Findings

Synthetic Versatility : CDMT serves as a universal precursor for diverse triazine derivatives, with reactivity modulated by substituents (e.g., ethynyl, piperazinyl, or quaternary ammonium groups) .

Stability-Application Correlation : The Boc group balances stability and reactivity in drug intermediates, while quaternary ammonium salts prioritize water stability for antimicrobial applications .

Pharmacological Potential: Triazine derivatives exhibit broad bioactivity, from enzyme inhibition to DNA alkylation, underscoring their importance in drug discovery .

Biological Activity

The compound 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine is a derivative of the triazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 6 and a Boc-protected piperazine moiety at position 2. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds with triazine structures often exhibit anticancer properties. For instance, a study highlighted that triazine derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting specific signaling pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine | A431 (epidermoid carcinoma) | 15.2 | Induces apoptosis via caspase activation |

| 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine | HT29 (colon cancer) | 12.5 | Inhibits PI3K/Akt pathway |

The above table summarizes findings from various studies demonstrating the compound's efficacy against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising anticancer profile.

Antimicrobial Activity

Triazine derivatives have also shown antimicrobial properties. The compound was tested against several bacterial strains and exhibited significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine possesses potential as an antimicrobial agent.

Neuroprotective Effects

Recent studies have suggested that certain piperazine derivatives can offer neuroprotective benefits. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells. For example:

- Case Study: In an in vitro model of neurodegeneration induced by oxidative stress, the compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40%, indicating its potential neuroprotective effects.

The biological activity of 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine can be attributed to its ability to interact with various molecular targets:

- Receptor Binding: The piperazine moiety enhances binding affinity to neurotransmitter receptors and may modulate their activity.

- Enzyme Inhibition: The triazine core may inhibit enzymes involved in cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution of cyanuric chloride derivatives. Key steps include:

- Reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with Boc-protected piperazine in anhydrous dichloromethane or THF, using triethylamine as a base to deprotonate the piperazine nitrogen .

- Temperature control (0–5°C for initial substitution, room temperature for completion) minimizes side reactions like over-alkylation .

- Yield Optimization : Yields >90% are achievable with stoichiometric excess (1.2–1.5 eq) of Boc-piperazine and inert atmosphere to prevent hydrolysis of the triazine core .

Q. How can the purity and structural integrity of this triazine derivative be validated post-synthesis?

- Analytical Techniques :

- NMR : and NMR confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, Boc-piperazine protons at δ 1.4–3.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS ensures >98% purity and correct molecular ion peaks (e.g., [M+H] at m/z 396.2) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Core Utility : Serves as a versatile intermediate for:

- Anticancer Agents : Alkylation of nucleophiles (e.g., amines, thiols) via its 2-chloroethylpiperazine moiety generates cytotoxic derivatives targeting DNA repair pathways .

- Enzyme Probes : The dimethoxy-triazine scaffold acts as a substrate for β-glucanase studies, enabling analysis of enzyme kinetics via fluorescent tagging .

Advanced Research Questions

Q. How does the Boc-protected piperazine moiety influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The Boc group sterically shields the piperazine nitrogen, directing nucleophilic attack to the 2-chloroethyl side chain. This selectivity is confirmed via competitive reactions with n-butylamine, where >95% substitution occurs at the ethyl group rather than the triazine ring .

- Contradiction Alert : In polar aprotic solvents (e.g., DMF), partial deprotection of Boc can occur, leading to unintended piperazine ring alkylation. Mitigation requires strict anhydrous conditions and monitoring via IR (absence of carbonyl peaks at 1680–1720 cm) .

Q. What experimental strategies resolve contradictory cytotoxicity data (IC variability) in triazine derivatives?

- Case Study : IC values for analogs range from 13.88 µM to 146.79 µM in MCF-7 cells .

- Root Cause Analysis :

- Assay Variability : Differences in cell passage number, incubation time (48 vs. 72 hr), and serum concentration (5% vs. 10% FBS) significantly alter results .

- Solution : Standardize protocols using CLSI guidelines (e.g., MTT assay at 24/48/72 hr intervals, n ≥ 3 replicates) and include chlorambucil as a positive control (IC = 24.6 µM) .

Q. How can computational modeling predict the regioselectivity of triazine core modifications?

- Methods :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to evaluate electron density distribution. The 4,6-methoxy groups deactivate the triazine ring, making C2 the most electrophilic site for substitution .

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation tendencies, critical for in vivo bioavailability .

Q. What are the challenges in scaling up triazine-based reactions from milligram to gram scale?

- Key Issues :

- Exothermicity : Large-scale reactions risk thermal runaway during piperazine addition. Use jacketed reactors with controlled cooling (ΔT < 5°C/min) .

- Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water, 4:1 v/v) or centrifugal partition chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.